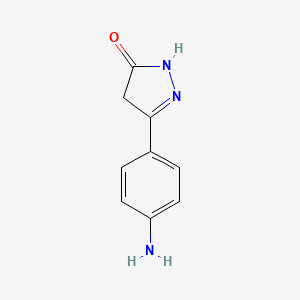

5-(4-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one

Description

Properties

IUPAC Name |

3-(4-aminophenyl)-1,4-dihydropyrazol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O/c10-7-3-1-6(2-4-7)8-5-9(13)12-11-8/h1-4H,5,10H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTLROTJOCPBZQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=NNC1=O)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70649364 | |

| Record name | 5-(4-Aminophenyl)-2,4-dihydro-3H-pyrazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70649364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103755-57-3 | |

| Record name | 5-(4-Aminophenyl)-2,4-dihydro-3H-pyrazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70649364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one typically involves the condensation of 4-aminophenylhydrazine with ethyl acetoacetate under acidic or basic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the pyrazolone ring. The reaction conditions, such as temperature, solvent, and pH, can be optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for precise control over reaction parameters and efficient heat transfer, resulting in consistent product quality. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can enhance the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(4-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.

Substitution: The aminophenyl group can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid or Lewis acids.

Major Products Formed

Oxidation: Quinones and related compounds.

Reduction: Hydrazine derivatives.

Substitution: Nitro, halogen, and other substituted derivatives.

Scientific Research Applications

Medicinal Applications

1.1 Antimicrobial Activity

Numerous studies have reported the antimicrobial properties of pyrazolone derivatives, including 5-(4-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one. Research indicates that these compounds can inhibit the growth of various bacteria and fungi. For instance, a study demonstrated that derivatives synthesized from pyrazolone exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, such as Staphylococcus aureus and Escherichia coli .

Case Study: Antibacterial Evaluation

A recent investigation involved synthesizing new pyrazolone derivatives, which were tested for their antibacterial efficacy. The results showed that several compounds had minimum inhibitory concentrations (MICs) in the range of 10-50 µg/mL against selected bacterial strains .

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| This compound | 20 | E. coli |

| Derivative A | 15 | S. aureus |

| Derivative B | 30 | Pseudomonas aeruginosa |

1.2 Anticancer Properties

The anticancer potential of pyrazolone derivatives has been extensively studied. Compounds related to this compound have shown promising results against various cancer cell lines.

Case Study: Antitumor Activity

In vitro studies assessed the cytotoxic effects of synthesized pyrazolone derivatives on human carcinoma cell lines (HepG-2, PC-3, HCT-116). The results indicated that certain derivatives exhibited significant anti-tumor activity with IC50 values ranging from 15 to 30 µM .

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| This compound | 20 | HepG-2 |

| Derivative C | 25 | PC-3 |

| Derivative D | 18 | HCT-116 |

Chemical Synthesis and Properties

This compound can be synthesized through various methods, including conventional heating and microwave-assisted techniques. The compound's synthesis typically involves the reaction of hydrazine derivatives with appropriate carbonyl compounds.

Synthesis Overview

The synthesis process involves:

- Reacting a substituted phenyl hydrazine with an appropriate carbonyl compound.

- Utilizing catalysts to enhance yield and purity.

- Employing spectroscopic methods (NMR, IR) for structural confirmation.

Material Science Applications

Beyond medicinal uses, this compound has potential applications in material science due to its ability to form coordination complexes with metal ions. These complexes can exhibit unique electronic properties suitable for various applications.

Case Study: Coordination Chemistry

Research has shown that this compound can coordinate with transition metals, leading to the formation of complexes that may be useful in catalysis or as sensors .

Mechanism of Action

The mechanism of action of 5-(4-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors to influence signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Structural Features and Physical Properties of Selected Pyrazolone Derivatives

Anti-Fibrotic Activity

The TSE series (e.g., TSE-1, TSE-2) demonstrated 25-fold higher anti-fibrotic activity than pirfenidone (PFD) in SRA01/04 cells by suppressing TGF-β2/SMAD signaling. Their potency correlates with electron-withdrawing groups (e.g., trifluoromethyl in TSE-1), which enhance binding to fibrotic pathway targets .

Antimicrobial and Antitubercular Activity

Schiff base derivatives like TZP3c and TZP3d exhibited superior antitubercular activity against Mycobacterium tuberculosis (MIC = 15.28×10⁻³ µM/mL) compared to pyrazinamide (25.38×10⁻³ µM/mL). The thiazole moiety in these compounds likely enhances membrane penetration .

Fluorinated Derivatives

Compounds with polyfluoroalkyl groups (e.g., 7b , 8a ) showed enhanced thermal stability and lipophilicity, making them candidates for liquid crystalline materials or prolonged drug half-life .

Biological Activity

5-(4-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one, also known by its CAS number 103755-57-3, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 175.19 g/mol. The compound features a pyrazolone core with an amino group attached to a phenyl ring, which enhances its reactivity and biological activity.

Biological Activities

Research has highlighted several key biological activities associated with this compound:

- Antimicrobial Activity : The compound has shown promising results against various bacterial strains. In vitro studies indicate that it possesses significant antibacterial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

- Enzyme Inhibition : It is being investigated for its potential as an enzyme inhibitor. Specifically, studies have focused on its ability to inhibit protein tyrosine phosphatases (PTPs), which are critical in regulating cellular signaling pathways involved in cancer progression .

- Anti-inflammatory Effects : The compound exhibits anti-inflammatory properties, making it a candidate for treating conditions characterized by inflammation . Its mechanism involves the inhibition of pro-inflammatory cytokines and mediators.

- Analgesic Properties : Preliminary research suggests that it may also possess analgesic effects, potentially providing relief from pain through its action on the central nervous system .

The biological activities of this compound are largely attributed to its ability to interact with specific molecular targets:

- Binding Affinity : The compound binds to active sites of enzymes and receptors, inhibiting their activity and altering downstream signaling pathways .

- Structural Modifications : Variations in the chemical structure can enhance or diminish its biological activity. For example, substituents on the phenyl ring can significantly impact its binding affinity and selectivity towards specific targets .

Comparative Analysis with Similar Compounds

The following table summarizes the structural similarities and unique features of related compounds:

| Compound Name | Molecular Formula | Notable Features |

|---|---|---|

| 5-Methyl-2,4-dihydro-3H-pyrazol-3-one | Lacks amino group; used as an analgesic | |

| 3-Aminophenylpyrazolone | Similar pyrazolone core; different amino positioning | |

| 2-(4-Aminophenyl)benzothiazole | - | Known for antimicrobial properties |

The presence of the amino group in this compound enhances its reactivity compared to these similar compounds, making it a valuable candidate for further research .

Case Studies

Recent studies have demonstrated the efficacy of this compound in various experimental settings:

- Inhibition of SHP2 : A study reported that derivatives of this compound inhibited SHP2 with IC50 values in the low micromolar range (79 nM), showcasing its potential in cancer therapeutics .

- Antibacterial Efficacy : Another investigation revealed that the compound exhibited minimum inhibitory concentrations (MICs) ranging from 0.0039 to 0.025 mg/mL against S. aureus and E. coli, indicating strong antibacterial activity .

Q & A

What are the established synthetic routes for 5-(4-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one, and how can reaction yields be optimized?

Basic

The compound is typically synthesized via cyclocondensation of hydrazine derivatives with β-ketoesters or via Vilsmeier–Haack formylation of preformed pyrazolone precursors. For example, describes the Vilsmeier–Haack reaction to synthesize analogous pyrazol-3-one derivatives, where chloroformylation of 3-methyl-1-aryl-1H-pyrazol-5(4H)-one yields carbaldehyde intermediates. Optimization involves controlling stoichiometry (e.g., 1.2 equivalents of POCl₃), reaction temperature (0–5°C for formylation), and purification via column chromatography (silica gel, ethyl acetate/hexane). Yield improvements (≥75%) are achieved by inert atmosphere conditions and slow addition of reagents to minimize side reactions .

How is the tautomeric equilibrium of this compound characterized experimentally?

Basic

The dominant tautomer (CH-form vs. NH-form) is determined via X-ray crystallography and spectroscopic methods. confirms the CH-form (keto tautomer) in the solid state using X-ray diffraction, revealing intermolecular hydrogen bonds between NH₂ and C=O groups. In solution, NMR (¹H and ¹³C) and IR spectroscopy identify tautomeric shifts: the keto form shows a carbonyl stretch at ~1650 cm⁻¹, while the enol form exhibits OH stretches (~3200 cm⁻¹). Solvent polarity (e.g., DMSO vs. CDCl₃) and temperature also influence equilibrium, requiring comparative analysis across techniques .

What electrophilic substitution patterns are observed in this compound, and how do directing groups influence reactivity?

Basic

The 4-aminophenyl substituent directs electrophilic attacks to the para position of the aromatic ring due to its strong electron-donating nature. For example, nitration or halogenation occurs at the phenyl ring’s para position relative to the amino group. The pyrazol-3-one core undergoes electrophilic substitution at the 4-position (activated by the adjacent NH group), as seen in Mannich reactions ( ), where formaldehyde and secondary amines form N-methyl derivatives. Reactivity is modulated by pH: acidic conditions protonate the NH group, deactivating the ring .

How can computational methods predict the tautomeric stability and electronic properties of this compound?

Advanced

Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) compare the Gibbs free energy of tautomers to identify the most stable form. Molecular electrostatic potential (MESP) maps reveal electron-rich regions (NH₂ and C=O groups) for hydrogen bonding, consistent with X-ray data in . Time-dependent DFT (TD-DFT) predicts UV-Vis absorption spectra, correlating with experimental λmax values for tautomer identification. These models guide synthetic modifications to stabilize specific tautomers for functional applications .

What mechanistic insights explain the regioselectivity of Mannich reactions involving pyrazol-3-one derivatives?

Advanced

In Mannich reactions ( ), the NH group of the pyrazol-3-one acts as a nucleophile, attacking the iminium ion intermediate formed from formaldehyde and amines. Regioselectivity is dictated by the electron-donating amino group, which directs substitution to the pyrazole’s 4-position. Kinetic studies (e.g., monitoring via ¹H NMR) show rate acceleration in polar aprotic solvents (DMF, DMSO) due to stabilized transition states. Isotopic labeling (e.g., D₂O quenching) confirms proton transfer steps, while Hammett plots quantify substituent effects on reaction rates .

How are bioactivity assays designed to evaluate the anticancer potential of this compound derivatives?

Advanced

Derivatives are screened against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays to assess cytotoxicity (IC₅₀). Structure-activity relationships (SAR) are established by modifying the 4-aminophenyl group (e.g., introducing halogens or methoxy groups). Molecular docking (AutoDock Vina) predicts binding to targets like topoisomerase II or tubulin, validated by enzymatic inhibition assays (e.g., fluorescence-based ATPase measurements). Apoptosis induction is confirmed via flow cytometry (Annexin V/PI staining) and Western blotting for caspase-3 activation .

What strategies resolve contradictions in reported tautomeric ratios across different studies?

Advanced

Discrepancies arise from solvent polarity, crystallization conditions, or measurement techniques. For example, X-ray data ( ) may show a solid-state keto preference, while solution NMR indicates enol dominance. To reconcile these, use variable-temperature NMR to track tautomer populations and compare DFT-predicted solvent effects. Cross-validate with IR spectroscopy in multiple solvents (e.g., KBr pellet vs. CCl₄ solution). Statistical analysis (e.g., multivariable regression) identifies dominant factors (pH, substituents) influencing equilibrium .

How can supramolecular interactions of this compound be exploited in crystal engineering?

Advanced

The NH₂ and C=O groups form robust hydrogen-bonded networks, as shown in , where molecules link into chains via N–H⋯O bonds. Cocrystallization with complementary hydrogen-bond donors/acceptors (e.g., carboxylic acids) can design frameworks with tunable porosity. Thermal analysis (DSC/TGA) and powder XRD monitor stability, while Hirshfeld surface analysis quantifies interaction contributions (e.g., 40% H-bonding). Applications include drug delivery matrices or sensor materials responsive to pH or solvents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.